Furfural serves as a valuable platform molecule for the production of biofuels and biochemicals. Researchers are exploring its conversion into:
Furfural's properties as a selective solvent make it valuable in scientific research for:
Furfural's diverse chemical properties are being explored for potential applications in various other scientific research fields, including:
Furfural is an organic compound with the chemical formula C₄H₃OCHO. It appears as a colorless liquid, though commercial samples can often be brown due to impurities. This compound is derived from the dehydration of pentose sugars, which are abundant in various agricultural byproducts such as corncobs, oat bran, wheat bran, and sawdust. The name "furfural" originates from the Latin word furfur, meaning bran, reflecting its common sources. Furfural is primarily soluble in polar organic solvents and exhibits limited solubility in water and alkanes. It participates in reactions typical of aldehydes and aromatic compounds, displaying less aromatic character than benzene, which allows it to be easily hydrogenated to tetrahydrofurfuryl alcohol .
Furfural exhibits notable biological activity, particularly concerning its effects on DNA. Studies have shown that it can induce breakage in calf thymus DNA in vitro, primarily affecting adenine-thymine base pairs. Additionally, furfural has been found to induce mutagenic effects in certain biological assays . Its metabolism in mammals primarily involves oxidation of the aldehyde group to yield furoic acid, which is further processed through various metabolic pathways .
Furfural can be synthesized through several methods:
Furfural has a wide range of applications across various industries:
Research into the interactions of furfural with biological systems has highlighted its potential mutagenic properties. Studies suggest that furfural may react with DNA components, leading to structural changes that could result in genetic mutations. Furthermore, its metabolic pathways have been explored to understand how it interacts with cellular systems and contributes to various biochemical processes .
Furfural shares structural similarities with several other compounds, each exhibiting unique properties:
Compound | Formula | Key Characteristics |
---|---|---|
Furan | C₄H₄O | A cyclic compound; less reactive than furfural |
Furoic Acid | C₅H₄O₂ | Derived from furfural; used in pharmaceuticals |
5-Hydroxymethylfurfural | C₆H₈O₃ | A derivative involved in food chemistry; more stable |
Tetrahydrofurfuryl Alcohol | C₅H₁₂O | Hydrogenated form of furfural; used as a solvent |
Furfural's uniqueness lies in its ability to act as both a solvent and a precursor for various chemical transformations while maintaining a relatively simple structure that allows for diverse reactivity compared to its analogs .
Agricultural residues represent the most widely utilized feedstock for industrial furfural production due to their abundance, low cost, and high pentosan content. Corn cobs, rice husks, sugarcane bagasse, and cotton husks are particularly prominent. Corn cobs, for instance, contain 30–32% pentosans, yielding up to 10% furfural in industrial processes [5] [7]. Rice husks, though lower in pentosans (16–18%), are favored in regions with rice-dominated agriculture, such as Southeast Asia, due to their year-round availability [7] [8]. Sugarcane bagasse, a byproduct of sugar mills, contains 25–27% pentosans and is valorized in biorefineries co-producing furfural and ethanol [8]. Cotton husks, with 27% pentosan content, are notable for their integration into circular economy models, where waste from textile industries is repurposed [5].
A critical advantage of agricultural residues is their role in waste valorization. For example, converting 80 tons of rice husks daily can yield 6% furfural while mitigating disposal challenges [7]. However, transportation and storage costs often dictate feedstock selection, necessitating localized production facilities near agricultural hubs [8].
Forestry byproducts, such as hardwood chips, sawdust, and bark, are increasingly explored for furfural production due to their high xylan content. Hardwoods like oak and birch contain 20–25% hemicellulose, predominantly as glucuronoxylan [9]. Softwoods, though less xylan-rich, contribute to integrated biorefineries where lignin and cellulose are co-processed. For instance, birchwood hydrolysis in dilute sulfuric acid achieves furfural yields of 50–60% under optimized conditions [9].
The utilization of forestry residues aligns with sustainable forest management practices, reducing reliance on dedicated timber harvesting. However, the recalcitrance of lignin in softwoods poses challenges in hemicellulose accessibility, necessitating pretreatment steps like steam explosion or organosolv fractionation [2] [4].
Energy crops, including miscanthus, switchgrass, and willow, are cultivated specifically for biorefining due to their high biomass yield and adaptability to marginal lands. Miscanthus, for example, produces 15–20 tons of dry biomass per hectare annually, with a xylan content of 18–22% [3] [5]. These crops offer predictable supply chains and reduced competition with food crops, making them viable for large-scale furfural production.
Recent studies highlight the potential of hybrid poplar, which combines rapid growth (4–6 years to harvest) with a pentosan content of 12–15% [5]. However, economic viability hinges on advancements in pretreatment technologies to reduce energy-intensive milling and enzymatic hydrolysis steps [3].
Hemicellulose, a heteropolysaccharide comprising 20–35% of lignocellulosic biomass, is the primary source of pentoses for furfural synthesis. Unlike cellulose, hemicellulose is branched and consists of xylose, arabinose, mannose, and galactose units linked via β-(1→4) glycosidic bonds [2] [4]. In hardwoods, glucuronoxylan dominates, featuring a linear xylose backbone with occasional 4-O-methylglucuronic acid substitutions [9]. Softwoods contain galactoglucomannan, which is less suitable for furfural production due to lower xylose content.
The hydrolysis of hemicellulose to pentoses (xylose and arabinose) is catalyzed by Brønsted or Lewis acids under elevated temperatures (150–200°C). The subsequent dehydration of pentoses via cyclization and water elimination forms furfural [2] [4]. The presence of acetyl groups in hemicellulose enhances hydrolysis efficiency but may also promote side reactions, reducing furfural selectivity [9].
Xylan, the principal component of hemicellulose, directly correlates with furfural yield. The table below summarizes pentosan content and theoretical furfural yields for selected feedstocks:
Feedstock | Pentosan Content (%) | Theoretical Furfural Yield (%) | Industrial Yield (%) |
---|---|---|---|
Corn cobs | 30–32 | 23.4 | 10 |
Rice husks | 16–18 | 22.4 | 6 |
Sugarcane bagasse | 25–27 | 17.4 | 8–9 |
Birchwood | 20–25 | 15.6 | 12–14 |
Data adapted from [5] [7] [9].
The disparity between theoretical and industrial yields arises from side reactions, such as furfural degradation to humins, and inefficiencies in pentose extraction [6]. Advanced biphasic systems, employing water-organic solvent mixtures, improve furfural selectivity by rapidly extracting it from the aqueous phase [2] [4].
Selecting biomass for furfural production requires evaluating multiple factors:
Techno-economic analyses emphasize the superiority of two-step processes, where prehydrolysis separates pentosans before dehydration, achieving yields up to 60% compared to 40% in one-step methods [2] [4].
The Quaker Oats process, developed in the 1920s, established the foundation for commercial furfural production [3]. This batch process utilized dilute sulfuric acid as a catalyst, operating at approximately 153°C with water steam heating for five hours, achieving furfural yields of 40-50% [4]. The process involved the direct acid-catalyzed hydrolysis of pentosan-containing agricultural residues, followed by steam distillation for furfural recovery [3] [5].
The fundamental mechanism involves two sequential steps: first, the acid hydrolysis of hemicellulose to release pentose sugars, primarily xylose; second, the dehydration of these pentoses to form furfural [4]. The low yields observed in this process resulted from the significantly higher rate of polysaccharide hydrolysis compared to monosaccharide dehydration, leading to accumulation of pentoses and subsequent formation of degradation products through polymerization and condensation reactions [4].
Huaxia Technology, a subsidiary of Westpro Company, developed a continuous process variation of the Quaker Oats technology for industrial implementation in China [3]. This system employs fixed-bed reactors operating at temperatures between 200-240°C, coupled with continuous dynamic azeotropic distillation refining processes [3]. The technology achieved furfural yields of 4-12% based on the initial weight of dry biomass feedstock, including corn cobs, rice hulls, bagasse, cotton hulls, and wood materials [3].
SupraYield technology, introduced in the late 1990s and developed from patented technology owned by Karl Zeitsch, represents a significant modification of the Quaker Oats process [3]. This technology operates through single-stage hydrolysis of sugarcane bagasse, converting pentoses to furfural in aqueous solution at boiling point temperatures (180-200°C) with or without phosphoric acid addition [3]. The process incorporates adiabatic flash distillation, facilitating the rapid transfer of furfural from the aqueous phase to the vapor phase, achieving yields of 45-55% [3].
The Supratherm process, developed by KRUPP, represents a continuous hydrolysis technology operating at high temperatures between 200-240°C [3]. The process utilizes a simple pipe reactor design, reducing reaction times to minutes rather than hours [3]. This high-temperature approach produces entirely particle-free furfural vapor, eliminating encrustation problems commonly encountered in conventional furfural plants [3]. The process achieves yields of 60-70% while maintaining continuous operation [3].
Sulfuric acid remains the most widely employed mineral acid catalyst for furfural production, with concentrations ranging from 0.1 to 2.0 M and operating temperatures of 120-160°C [4] [6]. The mechanism follows Brønsted acid catalysis, where protonation occurs at various oxygen atoms in the hemicellulose structure, leading to glycosidic bond cleavage and subsequent pentose formation [4]. Studies have demonstrated that sulfuric acid can achieve furfural yields up to 90% under optimized conditions [7].
Kinetic analysis reveals that the hydrolysis reaction exhibits first-order kinetics in homogeneous systems, with apparent activation energies for xylose dehydration reported at 44.70 ± 7.89 kJ mol⁻¹ [7]. The reaction proceeds through formation of reactive intermediates, with furfural formation being kinetically favored over direct degradation pathways.
Hydrochloric acid, typically employed at concentrations of 0.5-3.0 M and temperatures of 120-180°C, offers cost-effective furfural production with moderate yields of 45-65%. Research has shown that HCl-catalyzed processes can achieve improved performance through the addition of sodium chloride, which enhances reaction kinetics and maintains catalyst integrity at elevated temperatures.
Phosphoric acid (H₃PO₄) provides a less corrosive alternative to sulfuric and hydrochloric acids, operating at 1-8% w/v concentrations and temperatures of 140-180°C. While achieving moderate yields of approximately 48%, phosphoric acid offers advantages in terms of equipment corrosion and environmental impact. Nitric acid, despite its strong acid properties, shows limited effectiveness in promoting dehydration reactions, achieving only 45% maximum yields due to competing side reactions [4].
Zeolite catalysts have emerged as environmentally friendly alternatives to mineral acids, offering recyclability and reduced corrosion issues. H-ZSM-5 zeolites with Si/Al ratios of 25-50 demonstrate exceptional performance, achieving furfural yields up to 98% at operating temperatures of 180-260°C. The high selectivity results from the zeolite's three-dimensional pore structure and tunable acid site distribution.
H-Beta zeolites, characterized by Si/Al ratios of 12-25, exhibit good catalytic activity with hierarchical pore structures facilitating mass transfer. These catalysts achieve furfural yields of 87% at temperatures of 160-200°C, with enhanced performance observed in hierarchical structures possessing developed mesoporosity.
H-Mordenite zeolites, featuring two-dimensional pore systems and Si/Al ratios of 10-20, provide moderate catalytic activity with yields reaching 75% at 160-220°C. The linear pore structure, while limiting accessibility compared to three-dimensional zeolites, offers unique selectivity characteristics.
H-USY zeolites with Si/Al ratios of 5-15 demonstrate excellent accessibility due to their large pore structure, achieving furfural yields of 83% at 150-200°C. Thermal dealumination treatments can modulate acid site distribution, increasing the weak plus moderate to strong acid site ratio, which enhances catalytic performance.
Perfluorinated Nafion NR50 catalysts demonstrate high temperature stability at 150-170°C, achieving furfural yields of 75% when employed with sodium chloride additives. The addition of NaCl prevents catalyst degradation and maintains activity integrity during high-temperature operation.
Sulfated zirconia (SO₄²⁻/ZrO₂) catalysts with 1-5% sulfate loading provide strong acidity and good thermal stability at 140-180°C. These catalysts achieve maximum furfural yields of 54% with 98% xylose conversion, demonstrating effective performance in biphasic reaction systems.
Organic acids offer milder catalytic conditions and reduced environmental impact compared to mineral acids. Tamarind extract, containing natural organic acids, has been investigated for furfural synthesis, achieving yields of 7.2% under gentle reaction conditions. Bilimbi acid, another natural organic acid source, demonstrates potential for sustainable furfural production from biomass feedstocks.
Acetic acid, formed as a by-product during hemicellulose hydrolysis, can contribute to the overall acidity of the reaction system and enhance furfural conversion rates. The autocatalytic formation of acetic acid during biomass processing creates a synergistic effect that improves overall process efficiency.
Tin chloride (SnCl₄) represents a highly effective Lewis acid catalyst, particularly when combined with ionic liquid systems. Operating at 5-10 mol% concentrations and temperatures of 120-170°C, SnCl₄ achieves furfural yields up to 71% with high substrate loadings of 20 wt%. The catalyst demonstrates compatibility with ionic liquid media, enabling single-phase reaction systems that facilitate product recovery.
Aluminum chloride (AlCl₃) shows exceptional activity under microwave heating conditions, achieving furfural yields of 85% at 140-180°C. The catalyst demonstrates particular effectiveness in processing agricultural waste materials, including almond hulls and olive stones, with selectivities reaching 89%.
Chromium chloride (CrCl₃) provides moderate catalytic activity in biphasic systems, achieving yields of approximately 50% at 120-160°C. The catalyst shows enhanced performance in ionic liquid media and demonstrates compatibility with microwave-assisted heating.
Combined catalyst systems demonstrate enhanced performance compared to individual catalysts. The combination of 5 mol% SnCl₄ with 5 mol% MgCl₂ achieves furfural yields of 68.8%, comparable to systems using 10 mol% SnCl₄ alone. This synergistic effect reduces catalyst loading requirements while maintaining high conversion efficiency.
Bifunctional zeolites incorporating both Brønsted and Lewis acid sites demonstrate superior performance in furfural synthesis. Zirconium-modified MFI zeolites (ZrO₂[Al]MFI) with close proximity of acid sites achieve complete furfural conversion within two hours. The mesoporous structure allows confinement of zirconium oxide clusters within the zeolite framework, creating unique catalytic properties.
Hafnium-aluminum USY zeolites (Hf-Al-USY) prepared through controlled dealumination and metal incorporation demonstrate remarkable performance in one-pot furfural conversion. The balanced Lewis and Brønsted acid sites, combined with hierarchical structure, enable high catalytic activity and good recyclability.
Bimetal-doped beta zeolites prepared through post-synthesis strategies show enhanced catalytic performance. Cobalt-doped tin-beta zeolites (Co-Sn-beta) demonstrate strong interaction with the zeolite support, confirmed by high reduction temperatures of 1094 K. These catalysts achieve remarkable selectivity in furfural conversion processes.
Carbon-based solid acid catalysts offer sustainable alternatives for furfural production. Sulfonated biochar catalysts (SBC) derived from biomass residues achieve furfural yields of 68.3 g/kg from rice straw at optimal conditions of 160°C for five hours. These catalysts demonstrate environmental benefits through utilization of waste biomass as catalyst precursors.
Flax straw-based bifunctional solid acid catalysts have been developed for xylose conversion to furfural. These catalysts combine the advantages of renewable feedstock utilization with effective catalytic performance.
Biocatalytic approaches offer mild reaction conditions and high selectivity for furfural production and conversion. Transaminases derived from Shimia marina (SMTA) demonstrate exceptional efficiency in converting furan-based aldehydes to corresponding amines with high catalytic activity. These enzymes operate at temperatures of 30-60°C, achieving conversion rates of 95-99% in whole-cell biotransformations.
Baeyer-Villiger monooxygenases (BVMOs) provide selective oxidation capabilities for furan compounds. Phenylacetone monooxygenase (PAMO) and its mutants demonstrate significant activity toward furfural, HMF, and related compounds, producing furanoid acids as main products.
One-pot multi-enzymatic reactions incorporating in situ cofactor recycling systems enable efficient furfural conversion. Aldehyde reductases from Synechocystis sp. PCC 6906 (SAHR) combined with transaminases create effective cascade systems for furfurylamine production.
Whole-cell-based biosynthesis using engineered Escherichia coli strains with reduced aromatic aldehyde reduction (RARE) demonstrates enhanced biotransformation capabilities. These systems achieve furfural conversion at concentrations up to 500 mM while minimizing unwanted side reactions.
Biphasic systems utilizing water and organic solvents provide significant advantages in furfural production through continuous product extraction [2]. The water/methyl isobutyl ketone (MIBK) system, characterized by a partition coefficient (Kp) of 4.8, enables continuous extraction of furfural from the aqueous reaction phase, preventing degradation reactions.
The kinetic model for biphasic systems incorporates four key steps: xylose dehydration to furfural, furfural degradation reactions, furfural-xylose condensation reactions, and mass transfer from aqueous to organic phases. Mathematical modeling reveals that optimal conditions occur at higher temperatures (170°C) with short reaction times, achieving theoretical yields of 85% in biphasic systems compared to only 30% in monophasic systems.
Water/toluene biphasic systems demonstrate effective furfural extraction with partition coefficients of 4.2 and operating temperatures of 150-170°C. These systems achieve furfural yields of 75% while providing cost-effective operation and established downstream processing capabilities.
Water/1,2,4-trichlorobenzene systems offer excellent extraction capabilities with partition coefficients of 8.5, though operating at higher temperatures of 160-180°C [2]. The high boiling point organic phase enables operation under more severe conditions while maintaining effective product recovery [2].
Water/o-nitrotoluene biphasic systems demonstrate the highest partition coefficients (Kp = 12.3) among commonly studied systems, providing exceptional furfural extraction efficiency at 150-170°C [2]. The high selectivity and good thermal stability make this system attractive for intensive processing conditions [2].
Water/diphenyl ether systems combine low volatility with high temperature stability, operating effectively at 160-185°C with partition coefficients of 4.5. The reduced volatility minimizes solvent losses and energy requirements for solvent recovery.
1-Ethyl-3-methylimidazolium bromide (EMIMBr) demonstrates exceptional performance as both solvent and reaction medium for furfural synthesis. Operating at 120-170°C with high substrate loadings (20 wt%), EMIMBr enables single-phase reaction systems that achieve furfural yields of 71% with SnCl₄ catalysis. The ionic liquid's ability to dissolve both biomass components and catalysts creates homogeneous reaction environments that facilitate enhanced mass transfer and reaction kinetics.
1-Butyl-3-methylimidazolium chloride (BMIMCl) shows particular effectiveness in dissolving cellulosic materials, making it suitable for direct biomass processing. Microwave-assisted reactions in BMIMCl with metal chloride catalysts achieve furfural yields up to 50% at moderate temperatures of 120-170°C.
Acidic ionic liquids function as both catalyst and solvent, eliminating the need for additional acid catalysts. 1-Butyl-3-methylimidazolium hydrogen sulfate ([BMIM][HSO₄]) demonstrates dual functionality, achieving furfural yields of 33% at 120-150°C. While yields are moderate, the simplified process design and reduced catalyst handling requirements offer operational advantages.
SO₃H-functionalized ionic liquids provide enhanced acidity and catalytic performance. These specialized ionic liquids demonstrate superior activity compared to conventional acidic ionic liquids, with alkyl chain linkers showing higher effectiveness than imidazolium-linked systems. Microwave-assisted dehydration using small amounts of SO₃H-functionalized ionic liquids efficiently converts aqueous xylose to furfural under controlled heating conditions.
Choline chloride/malic acid deep eutectic solvents (ChCl/Mal) represent highly effective media for furfural production. Operating at molar ratios of 1:3 with 5 wt% water addition, these systems achieve remarkable furfural yields of 89% at 157°C with reaction times as short as 1.7 minutes under microwave heating.
The addition of alkali metal halide salts as additives enhances DES performance significantly. Lithium bromide additions (8.19%) to ChCl/Mal systems boost xylan conversion through cation and anion interactions with the solvent, providing a promising alternative to harsh operational conditions.
Choline chloride/oxalic acid systems demonstrate biomass pretreatment capabilities while producing furfural. Operating with 16.4 wt% water content, these systems achieve furfural yields of 56.5% from oil palm leaves following ultrasonic pretreatment. The ultrasonic disruption of lignin-carbohydrate complex structures enhances substrate accessibility and improves conversion efficiency.
Choline chloride/p-toluenesulfonic acid (ChCl/PTSA) deep eutectic solvents provide strong acidity for effective furfural synthesis. Biphasic systems incorporating ethyl acetate as extraction phase achieve furfural yields of 50% at 130°C for 15 minutes under microwave heating. The combination of acidic DES with organic extraction phase prevents furfural degradation while maintaining high conversion rates.
Deep eutectic solvents offer significant sustainability advantages through recyclability and reduced environmental impact. Recovery and reuse studies demonstrate that DES systems maintain 79.7% yield after three recycling cycles, with confirmed integrity of both furfural product and solvent components. However, challenges remain in terms of energy-intensive recovery processes and viscosity-related mass transfer limitations.
Microwave-assisted furfural production offers significant advantages in terms of reaction rate enhancement and energy efficiency. The technology achieves rapid and selective heating of polar molecules, creating temperature gradients that favor furfural formation while minimizing degradation reactions. Unlike conventional heating, microwave irradiation does not change fundamental reaction kinetics but provides rate enhancement through improved heat transfer and localized heating effects.
The combination of microwave heating with biphasic operation creates synergistic effects that enhance furfural selectivity and yield. Microwave heating preferentially heats the aqueous phase to accelerate xylose dehydration while maintaining the organic phase at lower temperatures, favoring furfural extraction. This differential heating enables operation at higher xylose conversions than conventionally possible, pushing yields into previously unattainable parameter spaces.
Experimental results demonstrate that microwave-biphasic systems achieve furfural yields of approximately 75% at xylose conversions exceeding 95%, compared to maximum yields of 65% at 85% conversion under conventional heating. The selectivity maximum shifts from 85% xylose conversion under traditional heating to over 95% conversion under microwave conditions.
Microwave-assisted systems demonstrate enhanced performance with various catalyst types. Hectorite and fluorohectorite catalysts achieve 20% furfural yield from commercial xylose and 60% yield from almond shell extracts within one hour under microwave irradiation at 150°C. The rapid heating capabilities enable processing of natural extracts that would be unstable under prolonged conventional heating.
Nafion NR50 catalysts with sodium chloride additives maintain integrity and activity under microwave heating at 170°C, achieving superior performance compared to conventional heating methods. The microwave-assisted process reduces reaction times from hours to minutes while maintaining catalyst stability.
Microwave-assisted production faces challenges in industrial scaling due to equipment costs and energy consumption. However, the significant reduction in reaction times (from hours to minutes) and improved yields offset these limitations in specialized applications. Agricultural waste processing benefits particularly from microwave assistance, achieving 85% furfural selectivity from diverse feedstocks including almond hulls, olive stones, and grape processing residues.
One-step furfural production involves simultaneous hydrolysis of hemicellulose and dehydration of resulting pentoses to furfural [5]. This approach requires severe pretreatment conditions or increased chemical usage to achieve effective conversion. The process simplicity offers advantages in terms of reduced equipment requirements and streamlined operation.
Direct one-step conversion typically operates at temperatures of 180-220°C with reaction times of 2-6 hours [5]. The process achieves furfural yields of 45-65% depending on feedstock and catalyst system. However, the harsh conditions can lead to excessive degradation of other biomass components, limiting opportunities for co-product recovery.
Two-step production separates hemicellulose hydrolysis from pentose dehydration, enabling optimization of each step independently [5]. The initial hydrolysis occurs under mild conditions (100-130°C), preserving biomass structure and enabling subsequent processing of solid residues. The separated pentose stream then undergoes dehydration under optimized conditions for furfural formation.
The advantage of two-step processing lies in higher furfural quantities compared to one-step processes [5]. Additionally, the less degraded solid residues can be converted to other valuable chemicals such as ethanol, phenols, and glucose through subsequent fermentation or chemical processing [5].
Modern biorefinery concepts increasingly adopt integrated approaches that combine furfural production with other value-added products. Two-step processes enable this integration by preserving cellulose and lignin fractions for alternative processing routes. The separated streams allow for optimized conversion of each biomass component to its highest-value products.
Techno-economic analysis indicates that biorefineries are transitioning toward integrated co-production models rather than standalone furfural production. These approaches improve overall process economics by maximizing revenue from all biomass components while reducing waste generation.
Recent studies demonstrate that two-step processes using zinc-loaded carbon-based solid acid catalysts (ZnCS-2) achieve furfural yields up to 72.4% compared to 48.3% for equivalent one-step processes. The two-step approach shows 49.9% higher final yields while reducing CO₂ emissions by 186.15 kg CO₂ equivalent per ton of furfural produced.
Economic analysis reveals that two-step processes demonstrate 6.75 times greater profitability than one-step alternatives due to higher yields and sulfur-free residue production. The improved economics result from both enhanced furfural production and valuable co-product generation from preserved biomass fractions.
Acute Toxic;Irritant;Health Hazard